molecular formula C8H12N2O B1391389 1-(Methylpropyl)pyrazole-5-carbaldehyde CAS No. 1174833-73-8

1-(Methylpropyl)pyrazole-5-carbaldehyde

Cat. No. B1391389
M. Wt: 152.19 g/mol
InChI Key: FJASWPVFUDBYMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus, which is a part of “1-(Methylpropyl)pyrazole-5-carbaldehyde”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of “1-(Methylpropyl)pyrazole-5-carbaldehyde” consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazole-4-carbaldehyde derivatives have been utilized in the synthesis of potent inhibitors of 5α-reductase and aromatase, which are enzymes involved in steroid metabolism and are targets for the treatment of hormone-dependent diseases (El-Naggar et al., 2020).
  • Novel fused pyran derivatives, incorporating imidazopyrazole structures derived from pyrazole-4-carbaldehyde, have shown preliminary in vitro antibacterial, antituberculosis, and antimalarial activity (Kalaria et al., 2014).
  • Pyrazole-4-carbaldehyde oximes, synthesized from 1-alkyl-1H-pyrazole-4-carbaldehydes, have been used in the production of nitriles, which are important intermediates in organic synthesis (Attaryan et al., 2012).

Synthesis and Characterization of Novel Compounds

  • Research has focused on synthesizing pyrazole-based solid state emissive compounds with applications in materials science, particularly in nonlinear optical properties (Lanke & Sekar, 2016).
  • Quinolinyl chalcones containing a pyrazole group have been synthesized, characterized, and evaluated for antimicrobial properties. These compounds are of interest for their potential pharmaceutical applications (Prasath et al., 2015).

Drug Efficacy and Validation

  • Novel pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, contributing to the field of medicinal chemistry (Thangarasu et al., 2019).

Future Directions

The future directions of “1-(Methylpropyl)pyrazole-5-carbaldehyde” and similar compounds lie in their potential applications in various fields of science. Pyrazoles have been gaining popularity due to their diverse functionality and stereochemical complexity . They are often used as scaffolds in the synthesis of bioactive chemicals, opening up opportunities for new drug discoveries .

properties

IUPAC Name

2-butan-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJASWPVFUDBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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